molecular formula C13H19NO5S B11763577 ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol

((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol

Cat. No.: B11763577
M. Wt: 301.36 g/mol
InChI Key: WIVOVWFFMKOSMX-RYUDHWBXSA-N
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Description

((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is a chemical compound characterized by its morpholine ring structure substituted with tosyl and dimethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol typically involves the tosylation of morpholine followed by the introduction of dimethanol groups. The reaction conditions often include the use of tosyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the tosylation process. The subsequent introduction of dimethanol groups can be achieved through various methods, including the use of formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research may focus on their activity against specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    (2S,6S)-2,6-Diaminopimelic Acid: A zwitterion derived from diaminopimelic acid.

    (2S,6S)-2,6-Dimethylcyclohexanol: A cyclohexanol derivative with similar stereochemistry.

    (2S,6S)-2,6-Diacetoxyheptane: A semiochemical compound with similar structural features.

Uniqueness

((2S,6S)-4-Tosylmorpholine-2,6-diyl)dimethanol is unique due to its combination of a morpholine ring with tosyl and dimethanol groups. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

[(2S,6S)-6-(hydroxymethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-yl]methanol

InChI

InChI=1S/C13H19NO5S/c1-10-2-4-13(5-3-10)20(17,18)14-6-11(8-15)19-12(7-14)9-16/h2-5,11-12,15-16H,6-9H2,1H3/t11-,12-/m0/s1

InChI Key

WIVOVWFFMKOSMX-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H](O[C@@H](C2)CO)CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)CO)CO

Origin of Product

United States

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